molecular formula C26H36N4O8 B12283943 2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- CAS No. 1128304-86-8

2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis-

Cat. No.: B12283943
CAS No.: 1128304-86-8
M. Wt: 532.6 g/mol
InChI Key: AHJIXPVAMVLFOG-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- is a complex organic compound that features a pyridinecarboxylic acid moiety linked to a diazacyclooctadecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- typically involves the reaction of pyridinecarboxylic acid derivatives with diazacyclooctadecane under controlled conditions. The reaction often requires the use of solvents such as dichloromethane or ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- involves its interaction with molecular targets such as metal ions or biological macromolecules. The compound can form stable complexes with metal ions, influencing their reactivity and availability in chemical and biological systems. Additionally, it may interact with proteins or enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- is unique due to its complex structure, which allows for versatile interactions with various molecular targets.

Properties

CAS No.

1128304-86-8

Molecular Formula

C26H36N4O8

Molecular Weight

532.6 g/mol

IUPAC Name

6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C26H36N4O8/c31-25(32)23-5-1-3-21(27-23)19-29-7-11-35-15-17-37-13-9-30(10-14-38-18-16-36-12-8-29)20-22-4-2-6-24(28-22)26(33)34/h1-6H,7-20H2,(H,31,32)(H,33,34)

InChI Key

AHJIXPVAMVLFOG-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC=C3)C(=O)O

Origin of Product

United States

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